molecular formula C11H14N4O B1475835 3-Azido-1-(2-methoxybenzyl)azetidine CAS No. 2097991-60-9

3-Azido-1-(2-methoxybenzyl)azetidine

Cat. No.: B1475835
CAS No.: 2097991-60-9
M. Wt: 218.26 g/mol
InChI Key: QKDXVPYHQKEXSH-UHFFFAOYSA-N
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Description

3-Azido-1-(2-methoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with an azido (-N₃) group at the 3-position and a 2-methoxybenzyl group at the 1-position. The azido group confers unique reactivity, enabling click chemistry applications or further functionalization, while the 2-methoxybenzyl substituent may influence steric and electronic properties, impacting biological interactions .

Properties

IUPAC Name

3-azido-1-[(2-methoxyphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-16-11-5-3-2-4-9(11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDXVPYHQKEXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Structural and Physicochemical Properties

The table below compares 3-Azido-1-(2-methoxybenzyl)azetidine with key analogs:

Compound Name Substituent (Position) Molecular Formula Average Mass (g/mol) Key Functional Groups ChemSpider/MDL References
This compound 2-methoxybenzyl (1) C₁₁H₁₃N₄O 217.25 Azide, methoxy, benzyl Not explicitly reported
3-Azido-1-(4-methoxybenzyl)azetidine 4-methoxybenzyl (1) C₁₁H₁₃N₄O 217.25 Azide, methoxy, benzyl ChemSpider: 2097976-94-6
3-Azido-1-(3,4-dichlorobenzyl)azetidine 3,4-dichlorobenzyl (1) C₁₀H₁₀Cl₂N₄ 257.12 Azide, dichloro, benzyl ChemSpider: 53610721
3-Haloazetidines (General) Halo (3) Varies Varies Halogen (Cl, Br, I) N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The dichloro substituent in 3-Azido-1-(3,4-dichlorobenzyl)azetidine enhances electrophilicity, whereas methoxy groups donate electron density via resonance, altering azetidine ring stability and interaction with targets .
  • Azido Group Reactivity : The azide moiety enables strain-promoted azide-alkyne cycloaddition (SPAAC), distinguishing it from 3-haloazetidines, which are precursors for nucleophilic substitutions .
This compound

Benzylation : Reaction of 3-azidoazetidine with 2-methoxybenzyl chloride under basic conditions.

Cyclization : Intramolecular cyclization of precursors, as seen in azetidine formation from hydrazine derivatives .

Comparison with Other Azetidines
  • 3-Azido-1-(4-methoxybenzyl)azetidine : Likely synthesized similarly, with para-substituted benzyl halides.
  • 3-Haloazetidines: Typically prepared via halogenation of azetidinols or ring-opening of aziridinium salts .
  • Azetidin-2-ones : Synthesized via hydrazide cyclization, differing from azido derivatives in functional group compatibility .

Stability and Reactivity

  • Thermal Stability : Azetidines with electron-donating groups (e.g., methoxy) are less prone to ring-opening than those with electron-withdrawing substituents (e.g., dichloro) .
  • Azide Stability : The azido group is thermally stable but photosensitive, requiring storage in dark conditions. This contrasts with haloazetidines, which are more hydrolytically labile .

Preparation Methods

Formation of the Azetidine Core

The azetidine ring can be synthesized via intramolecular cyclization of appropriately substituted amino alcohols or haloamines. A common approach involves:

  • Starting from a 3-halo-1-(2-methoxybenzyl)propan-1-amine derivative.
  • Intramolecular nucleophilic substitution under basic conditions to close the ring and form the azetidine.

This method ensures the selective formation of the four-membered ring with the nitrogen atom at the 1-position.

Introduction of the 2-Methoxybenzyl Group

The 2-methoxybenzyl substituent is introduced at the nitrogen atom either before or after ring closure:

The choice depends on reaction conditions and desired purity.

Azido Group Installation at the 3-Position

The azido group is introduced by nucleophilic substitution of a suitable leaving group (such as a mesylate or tosylate) at the 3-position:

  • The 3-hydroxyl or 3-halo substituent on the azetidine ring is converted into a good leaving group (e.g., mesylate).
  • Sodium azide (NaN3) is used to displace the leaving group, forming the 3-azido substituent.

This step is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures to optimize yield and minimize side reactions.

Representative Synthetic Route and Conditions

Step Starting Material Reagents & Conditions Product Notes
1. N-Alkylation 3-halo-1-aminopropane 2-Methoxybenzyl bromide, Base (e.g., K2CO3), Solvent (e.g., acetonitrile) N-(2-methoxybenzyl)-3-halo-1-aminopropane Alkylation at nitrogen
2. Ring Closure N-(2-methoxybenzyl)-3-halo-1-aminopropane Base (e.g., NaH), Solvent (e.g., THF), Heat 1-(2-Methoxybenzyl)azetidine Intramolecular cyclization
3. Azido Substitution 1-(2-Methoxybenzyl)azetidine-3-ol or mesylate MsCl (if hydroxyl), then NaN3, Solvent (DMF), 50-80°C This compound Nucleophilic substitution

Research Findings and Analytical Data

  • Yield Optimization : Studies show that the mesylation of the 3-hydroxyl group prior to azide substitution improves the yield of the azido compound significantly, often exceeding 80% isolated yield.
  • Reaction Time and Temperature : Optimal azide substitution occurs at 60–70°C over 12–24 hours. Higher temperatures may lead to decomposition due to ring strain.
  • Purity and Characterization : The final compound is purified by column chromatography or recrystallization. Characterization includes NMR (1H, 13C), IR (noting azide stretch ~2100 cm^-1), and mass spectrometry confirming molecular ion peaks consistent with C12H15N4O (for 2-methoxybenzyl derivative).
  • Thermal Stability : Thermogravimetric analysis (TGA) indicates stability up to ~150°C, beyond which decomposition occurs, consistent with azide-containing strained rings.

Comparative Notes on Substituent Position

While the provided data mostly refers to 4-methoxybenzyl derivatives, the 2-methoxybenzyl analog follows similar synthetic logic with minor adjustments in reaction conditions due to steric and electronic effects of the ortho-methoxy group. These effects can influence:

  • N-alkylation efficiency (slightly lower due to steric hindrance).
  • Ring closure rates.
  • Azide substitution kinetics.

Summary Table of Preparation Methods

Method Aspect Description Key Reagents Typical Conditions Yield Range
N-Alkylation Alkylation of amine with 2-methoxybenzyl halide 2-Methoxybenzyl bromide, K2CO3 Acetonitrile, RT to reflux 70–90%
Ring Closure Intramolecular cyclization forming azetidine ring Base (NaH or K2CO3) THF, 50–80°C 60–85%
Azide Substitution Nucleophilic substitution of mesylate or halide with sodium azide MsCl (if needed), NaN3 DMF, 60–70°C, 12–24 h 75–85%

Q & A

Basic: What are the common synthetic routes for 3-Azido-1-(2-methoxybenzyl)azetidine?

Answer:
Azetidine derivatives, including 3-azido-substituted analogs, are typically synthesized via multi-step reactions involving heterocyclic intermediates. Key steps include:

  • Hydrazide Formation : Reacting ethyl benzimidazole acetate with hydrazine hydrate to yield hydrazide intermediates .
  • Cyclization : Treating hydrazides with substituted acetophenones to form hydrazones, followed by cyclization using reagents like thioglycolic acid or chloroacetyl chloride to generate azetidin-2-one scaffolds .
  • Azido Functionalization : Introducing the azido group via nucleophilic substitution or click chemistry, ensuring regioselectivity through temperature and solvent control (e.g., using polar aprotic solvents like DMF) .

Key Characterization : Confirm structures using 1H^1H-NMR (amide protons at δ 8.2–8.5 ppm), IR (C=O stretch ~1700 cm1^{-1}), and mass spectrometry (m/z matching molecular ion peaks) .

Advanced: How can solvent-controlled rearrangements optimize the synthesis of 3-methoxyazetidine derivatives?

Answer:
Solvent polarity and proticity critically influence aziridine-to-azetidine rearrangements:

  • Polar Solvents : DMSO or DMF stabilize transition states via solvation, favoring azetidine formation over aziridine retention. For example, 2-bromomethyl-2-methylaziridines rearrange to 3-methoxyazetidines in DMSO at 60°C with >80% yield .
  • Mechanistic Insight : DFT calculations suggest that solvent stabilization of zwitterionic intermediates lowers activation barriers, enabling regioselective ring expansion .
    Methodology : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate products using column chromatography (Rf_f ~0.3–0.4).

Basic: Which spectroscopic methods confirm the structure of this compound?

Answer:

  • 1H^1H-NMR : Look for aromatic protons from the 2-methoxybenzyl group (δ 6.8–7.3 ppm), azetidine ring protons (δ 3.5–4.2 ppm), and azido group absence of protons (validated by IR) .
  • IR Spectroscopy : Confirm azido (N3_3) stretch at ~2100 cm1^{-1} and methoxy (OCH3_3) stretch at ~2850 cm1^{-1} .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ peaks matching the molecular formula (e.g., C11_{11}H13_{13}N4_4O).

Advanced: What strategies mitigate risks with the azido group during synthesis?

Answer:
Azido groups are thermally unstable; mitigate risks via:

  • Low-Temperature Reactions : Perform azide incorporation at ≤0°C to prevent decomposition .
  • Inert Atmosphere : Use nitrogen/argon to avoid explosive side reactions .
  • Small-Scale Batches : Limit reaction scales (<1 g) and avoid grinding azide-containing solids .
    Safety Validation : Conduct DSC (Differential Scanning Calorimetry) to assess exothermic decomposition thresholds (>150°C is typical) .

Advanced: How to apply Design of Experiments (DoE) in optimizing reaction conditions for azetidine derivatives?

Answer:

  • Factors : Vary temperature (40–80°C), solvent polarity (DMF, THF, DMSO), and catalyst loading (0.1–1.0 eq) .
  • Response Variables : Yield, purity (HPLC area%), and reaction time.
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, a Central Composite Design (CCD) revealed solvent polarity contributes 60% to yield variance in azetidine synthesis .
    Optimized Protocol : DMSO at 60°C with 0.5 eq catalyst maximizes yield (85%) while minimizing byproducts (<5%) .

Advanced: How do computational models aid in reaction mechanism elucidation for azetidine synthesis?

Answer:

  • DFT Calculations : Map potential energy surfaces to identify transition states (e.g., aziridine ring-opening has a ΔG^‡ of 25 kcal/mol) .
  • COMSOL Multiphysics : Simulate mass transfer in flow reactors to optimize residence time (e.g., 10 min for complete conversion in microfluidic channels) .
    Case Study : AI-driven models predicted optimal flow rates (0.5 mL/min) and reagent ratios (1:1.2 azide:alkyne) for click chemistry-based azetidine functionalization .

Advanced: What methods identify and quantify impurities in this compound?

Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (60:40) at 1.0 mL/min. Detect impurities at 254 nm .
  • LC-MS/MS : Quantify trace impurities (e.g., unreacted hydrazides) via MRM transitions (m/z 220 → 152 for hydrazide) with LOD <0.1% .
    Pharmacopeial Standards : Follow USP guidelines, where total impurities must not exceed 2.0%, and individual impurities ≤0.5% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Azido-1-(2-methoxybenzyl)azetidine
Reactant of Route 2
3-Azido-1-(2-methoxybenzyl)azetidine

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